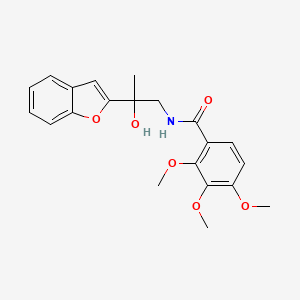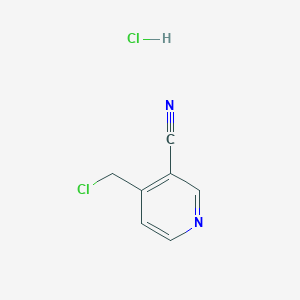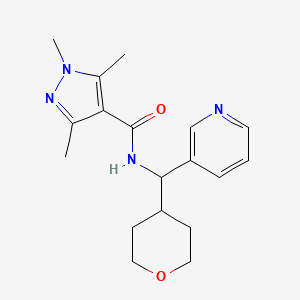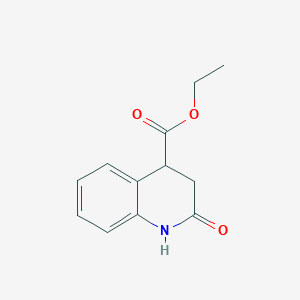![molecular formula C14H19F3N4O B2852677 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide CAS No. 2034331-76-3](/img/structure/B2852677.png)
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It was identified from a structure-based virtual screen made on the active site of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response .
Synthesis Analysis
While specific synthesis details for this compound are not available, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The compound contains an atypical [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This scaffold is underexploited among the heme binding moieties .Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Compounds containing [1,2,4]triazolo[4,3-a]pyridine moieties have been synthesized and evaluated for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the development of substituted pyridine derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard chemotherapy medication. This research demonstrates the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in the development of new anticancer and antimicrobial agents (S. Riyadh, 2011).
Microtubule-Active Compounds with Antitumor Activity
Another study highlighted a novel microtubule-active compound, TTI-237, which is structurally a class of triazolo[1,5-a]pyrimidines, not previously known to bind to tubulin. This compound inhibited the binding of [(3)H]vinblastine to tubulin, induced multiple spindle poles and multinuclear cells, and demonstrated activity in vivo against human cancer models, including colon carcinoma and glioblastoma, suggesting a unique mechanism of action distinct from other classes of microtubule-active compounds (C. Beyer et al., 2008).
Synthesis of Substituted [1,2,4]Triazolo[4,3-a]pyridines
The synthesis of [1,2,4]Triazolo[4,3-a]pyridines without substituents on the 2-position from 2-aminopyridines, via cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, has been documented. This method allows for the preparation of triazoles substituted at any position on the pyridine ring in good yields and under mild reaction conditions, showcasing the versatility of [1,2,4]Triazolo[4,3-a]pyridines in synthetic chemistry (Elliott W. D. Huntsman & J. Balsells, 2005).
Pharmacological Activities and Clinical Relevance
Mécanisme D'action
Target of Action
The compound N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Therefore, the primary targets of this compound are likely to be bacterial cells.
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacterial cells, leading to their death or inhibition of growth .
Result of Action
The result of the compound’s action is likely to be the death or growth inhibition of bacterial cells, given its antibacterial activity . This would result in a decrease in the number of bacterial cells in the environment where the compound is active.
Orientations Futures
Propriétés
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)10-5-6-21-11(7-10)19-20-12(21)8-18-13(22)9-3-1-2-4-9/h9-10H,1-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJIPAGAISYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
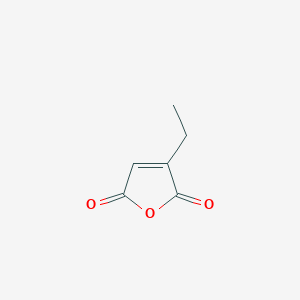

![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2852598.png)

![N-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2852600.png)
![2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide](/img/structure/B2852603.png)
![Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2852605.png)
![N-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2852607.png)

![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
